molecular formula C18H20Cl3N3O B13727333 7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl CAS No. 3528-73-2

7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl

Cat. No.: B13727333
CAS No.: 3528-73-2
M. Wt: 400.7 g/mol
InChI Key: RWLSGXQXRWWNNP-UHFFFAOYSA-N
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Description

7-chloro-2-(4-chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-one hydrochloride is a synthetic organic compound that belongs to the quinazolinone class. Compounds in this class are known for their diverse biological activities, including potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(4-chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-one hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the dimethylaminoethyl group: This step might involve nucleophilic substitution reactions using dimethylamine and suitable alkylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions under the influence of strong oxidizing agents.

    Reduction: Reduction reactions could be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Quinazolinone derivatives are studied for their potential as catalysts in organic reactions.

    Material Science: These compounds might be explored for their properties in creating new materials.

Biology

    Enzyme Inhibition: Some quinazolinone derivatives are known to inhibit specific enzymes, making them potential candidates for drug development.

    Antimicrobial Activity: These compounds might exhibit activity against various microbial strains.

Medicine

    Therapeutic Agents: Quinazolinone derivatives are investigated for their potential use in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

    Pharmaceuticals: The compound might be used as an intermediate in the synthesis of active pharmaceutical ingredients.

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 7-chloro-2-(4-chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-one hydrochloride would depend on its specific biological target. Generally, quinazolinone derivatives might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-4(3H)-quinazolinone: Another quinazolinone derivative with similar structural features.

    7-chloro-4(3H)-quinazolinone: A simpler quinazolinone derivative with a single chloro group.

Uniqueness

7-chloro-2-(4-chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-one hydrochloride is unique due to the presence of both chloro and dimethylaminoethyl groups, which might confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

CAS No.

3528-73-2

Molecular Formula

C18H20Cl3N3O

Molecular Weight

400.7 g/mol

IUPAC Name

7-chloro-2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-2,3-dihydroquinazolin-4-one;hydrochloride

InChI

InChI=1S/C18H19Cl2N3O.ClH/c1-22(2)9-10-23-16-11-14(20)7-8-15(16)18(24)21-17(23)12-3-5-13(19)6-4-12;/h3-8,11,17H,9-10H2,1-2H3,(H,21,24);1H

InChI Key

RWLSGXQXRWWNNP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(NC(=O)C2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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